![molecular formula C9H12BFO3 B1408779 (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid CAS No. 1704066-77-2](/img/structure/B1408779.png)
(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid
Overview
Description
“(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They have been widely studied in medicinal chemistry due to their various biological applications such as anticancer, antibacterial, and antiviral activity . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well known . A typical reaction condition for the synthesis of boronic acids involves an aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours .
Chemical Reactions Analysis
Boronic acids participate in various chemical reactions. One of the most widely applied reactions involving boronic acids is the Suzuki–Miyaura cross-coupling . This reaction conjoins chemically differentiated fragments with the metal catalyst . Other useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry. This reaction is known for its mild conditions and tolerance of various functional groups, making it suitable for synthesizing complex molecules . The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic halide.
Sensing Applications
Boronic acids, including (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid , have unique interactions with diols and Lewis bases such as fluoride or cyanide ions. These interactions are exploited in sensing applications, where boronic acids can act as receptors for detecting various analytes. They can be used in both homogeneous assays and heterogeneous detection systems, providing a versatile platform for the development of new sensors .
Drug Permeation Enhancement
The interaction between boronic acids and diols can be utilized to modify the electrostatic or lipophilic properties of drugs. This modification can enhance the drugs’ ability to permeate model membranes, which is crucial for drug delivery and efficacy. By altering the drug’s surface properties, boronic acids can improve its bioavailability and therapeutic potential .
Biological Labelling and Protein Manipulation
Boronic acids are also used in biological labelling and protein manipulation. Their ability to form reversible covalent bonds with sugars and other diols allows for the temporary modification of proteins, which can be useful in various biochemical applications. This includes the labelling of cells for tracking and identification purposes, as well as the manipulation of protein function for research studies .
Separation Technologies
In separation science, (3-(Ethoxymethyl)-4-fluorophenyl)boronic acid can be employed as an affinity reagent due to its specific binding to diols. This property is particularly useful in the chromatographic separation of sugars and other polyols, which are important in the analysis of complex biological samples and the purification of valuable biomolecules .
Therapeutic Development
The diol-binding characteristic of boronic acids is also being explored for therapeutic development. For instance, they can be used to design molecules that interfere with certain biological pathways or inhibit enzymes that are targets for drug development. This opens up possibilities for creating novel treatments for diseases where such mechanisms are relevant .
Analytical Methods
Boronic acids are integral in developing microparticles and polymers for analytical methods. They can be used to create materials that respond to the presence of specific molecules, such as sugars, by changing their physical properties. This responsiveness can be harnessed to develop controlled release systems for drugs like insulin, making them crucial in diabetes management .
Glycobiology
Finally, the role of boronic acids in carbohydrate chemistry and glycobiology cannot be overstated. They are essential in the analysis, separation, protection, and activation of carbohydrates. This is particularly important in understanding the structure and function of glycoproteins and glycolipids, which play critical roles in cellular communication and disease processes .
properties
IUPAC Name |
[3-(ethoxymethyl)-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-5-8(10(12)13)3-4-9(7)11/h3-5,12-13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXXKJWAOJNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)COCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227258 | |
Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethoxymethyl)-4-fluorophenyl)boronic acid | |
CAS RN |
1704066-77-2 | |
Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(ethoxymethyl)-4-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501227258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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